6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a pyridazine ring with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 6-ethoxypyridazine with diethylamine and a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-[(6-Ethoxy-3-pyridazinyl)oxy]-N’-isobutyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- **N1-(6-ethoxypyridazin
Properties
IUPAC Name |
6-(6-ethoxypyridazin-3-yl)oxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-4-14-11-16-12(15-5-2)18-13(17-11)22-10-8-7-9(19-20-10)21-6-3/h7-8H,4-6H2,1-3H3,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUBMMDEYJDSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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